molecular formula C23H30N2O4 B5023481 1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate

1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B5023481
M. Wt: 398.5 g/mol
InChI Key: QIAQDDJHFBNKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MP-10 and is a derivative of piperazine. The purpose of

Mechanism of Action

The mechanism of action of MP-10 involves its binding to the serotonin 5-HT2A receptor. This binding results in the activation of various signaling pathways that are involved in the regulation of mood, cognition, and perception. MP-10 has been found to be a partial agonist of this receptor, meaning that it can activate some of the receptor's signaling pathways but not all of them.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. This compound has been found to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. MP-10 has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus. These effects suggest that MP-10 may have potential therapeutic applications for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its high binding affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its partial agonist activity, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research related to MP-10. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT2A receptor. Another area of research is the investigation of the therapeutic potential of MP-10 for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further studies are needed to explore the long-term effects of MP-10 on brain function and behavior.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting compound is a white crystalline powder with a melting point of around 150°C.

Scientific Research Applications

MP-10 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MP-10 has been shown to have a high binding affinity for this receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2.C2H2O4/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-10,17H,6,11-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQDDJHFBNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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